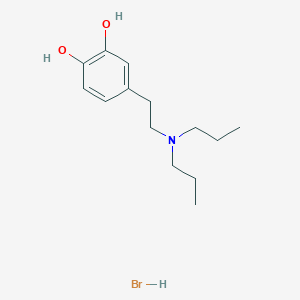

Dipropyldopamine hydrobromide

Descripción general

Descripción

N,N-Dipropildopamina (hidrobromuro) es un compuesto químico con el nombre formal 4-[2-(dipropilamino)etil]-1,2-bencenodiol, monohidrobromuro. Es un agonista del receptor de dopamina, lo que significa que se une y activa los receptores de dopamina en el cerebro. Este compuesto ha sido estudiado por sus efectos sobre el metabolismo de la dopamina y sus posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N,N-Dipropildopamina (hidrobromuro) normalmente implica la alquilación de la dopamina con haluros de propilo en condiciones básicas. La reacción se lleva a cabo en un disolvente como el etanol o el dimetilsulfóxido (DMSO) con una base como el hidróxido de sodio o el carbonato de potasio. El producto se purifica entonces y se convierte en su forma de sal de hidrobromuro mediante el tratamiento con ácido bromhídrico .

Métodos de producción industrial: La producción industrial de N,N-Dipropildopamina (hidrobromuro) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control riguroso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se cristaliza a menudo y se seca en condiciones controladas para obtener una forma sólida estable .

3. Análisis de las reacciones químicas

Tipos de reacciones: N,N-Dipropildopamina (hidrobromuro) se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar quinonas, que son intermediarios reactivos.

Reducción: Las reacciones de reducción pueden convertir el compuesto de nuevo a su amina madre.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica, como la nitración o la halogenación.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Productos principales:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Formas de amina reducidas.

Sustitución: Compuestos aromáticos sustituidos con diversos grupos funcionales.

Análisis De Reacciones Químicas

Types of Reactions: N,N-Dipropyldopamine (hydrobromide) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.

Reduction: Reduction reactions can convert the compound back to its parent amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced amine forms.

Substitution: Substituted aromatic compounds with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Dipropyldopamine hydrobromide is characterized by its ability to interact with multiple dopamine receptor subtypes, specifically DRD1, DRD2, DRD3, DRD4, and DRD5. Its mechanism involves binding to these receptors, leading to changes in intracellular signaling pathways that affect neurotransmission and dopamine metabolism. This interaction is crucial for understanding the role of dopamine in both normal physiology and pathological conditions.

Scientific Research Applications

The applications of this compound can be categorized as follows:

Chemistry

- Model Compound : Utilized as a model compound to study dopamine receptor interactions and synthetic pathways.

- Synthesis : Involved in the development of new synthetic methodologies for producing related compounds.

Biology

- Neurotransmission Studies : Investigated for its effects on neurotransmission and dopamine metabolism.

- Cellular Effects : Shown to influence cellular responses related to dopamine signaling pathways.

Medicine

- Neurological Disorders : Explored for potential therapeutic applications in treating conditions such as Parkinson’s disease and schizophrenia.

- Cancer Research : Identified as a candidate for reducing glutamate release in aggressive breast cancer cells, thereby targeting cancer-induced bone pain .

Industry

- Pharmacological Development : Used in the development of new pharmacological agents targeting dopamine receptors.

- Reference Standard : Serves as a reference standard in analytical chemistry for the evaluation of new compounds.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

- Breast Cancer Research : A study demonstrated that this compound effectively inhibited glutamate release from MDA-MB-231 breast cancer cells. This inhibition was associated with reduced cytotoxicity compared to other compounds tested .

- Dopamine Receptor Agonism : Research indicated that this compound exhibits distinct pharmacological profiles compared to other dopamine agonists like bromocriptine and pergolide. Its specific binding affinity at dopamine receptors suggests unique therapeutic potentials.

Data Table: Comparison with Similar Compounds

| Compound Name | Mechanism of Action | Therapeutic Use | Binding Affinity |

|---|---|---|---|

| This compound | Dopamine receptor agonist | Parkinson's disease, schizophrenia | High |

| Bromocriptine | Dopamine receptor agonist | Parkinson's disease | Moderate |

| Pergolide | Dopamine receptor agonist | Parkinson's disease | Moderate |

| Lergotrile | Dopamine receptor agonist | Research purposes | Variable |

Mecanismo De Acción

N,N-Dipropildopamina (hidrobromuro) ejerce sus efectos uniéndose a los receptores de dopamina en el cerebro, concretamente a los subtipos de receptores D1 y D2. Esta unión activa los receptores, lo que lleva a cambios en las vías de señalización intracelular. El compuesto disminuye los niveles de dihidrofenilalanina en el cerebro límbico y el estriado, así como reduce los niveles de ácido homovanílico en el estriado de la rata .

Compuestos similares:

Bromocriptina: Otro agonista del receptor de dopamina utilizado en el tratamiento de la enfermedad de Parkinson.

Pergolida: Un agonista del receptor de dopamina con aplicaciones terapéuticas similares.

Lergotril: Un compuesto con actividad agonista del receptor de dopamina utilizado en la investigación.

Singularidad: N,N-Dipropildopamina (hidrobromuro) es único en su afinidad de unión específica y eficacia en los receptores de dopamina. Se ha demostrado que tiene efectos distintos sobre el metabolismo de la dopamina y la neurotransmisión en comparación con otros agonistas del receptor de dopamina. Su capacidad para reducir la actividad locomotora espontánea en modelos animales pone de manifiesto aún más su singular perfil farmacológico .

Comparación Con Compuestos Similares

Bromocriptine: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.

Pergolide: A dopamine receptor agonist with similar therapeutic applications.

Lergotrile: A compound with dopamine receptor agonist activity used in research.

Uniqueness: N,N-Dipropyldopamine (hydrobromide) is unique in its specific binding affinity and efficacy at dopamine receptors. It has been shown to have distinct effects on dopamine metabolism and neurotransmission compared to other dopamine receptor agonists. Its ability to reduce spontaneous locomotor activity in animal models further highlights its unique pharmacological profile .

Actividad Biológica

Dipropyldopamine hydrobromide (NNDP) is a compound recognized for its biological activity, particularly as a dopamine receptor agonist. This article explores its mechanisms of action, efficacy in inhibiting glutamate release, and potential therapeutic applications, particularly in cancer treatment.

NNDP primarily functions as an agonist for dopamine receptors, specifically targeting the D1 subtype. The activation of D1 receptors leads to the stimulation of adenylyl cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP) within cells. This signaling pathway is crucial for various cellular processes, including neurotransmitter release and modulation of neuronal excitability .

Inhibition of Glutamate Release

Recent studies have highlighted NNDP's role in inhibiting glutamate release from cancer cells, particularly in breast cancer models. High-throughput screening identified NNDP as one of the potent inhibitors of glutamate secretion from MDA-MB-231 breast cancer cells. The compound demonstrated an IC50 value of approximately 25.45 μM, indicating its effectiveness compared to other known inhibitors like sulfasalazine (SSZ) .

Table 1: IC50 Values of Selected Compounds

| Compound | IC50 (μM) |

|---|---|

| NNDP | 25.45 |

| SKF38393 | 20.12 |

| Capsazepine | 17.72 |

| Sulfasalazine (SSZ) | 79.59 |

These findings suggest that NNDP not only inhibits glutamate release but may also mitigate cancer-induced bone pain (CIBP) by reducing the levels of this excitatory neurotransmitter in the tumor microenvironment .

Case Studies and Research Findings

A study published in Nature demonstrated that NNDP, along with other dopamine receptor agonists, effectively reduced glutamate secretion from aggressive breast cancer cell lines. The research utilized a live cell-based assay to measure the potency of various compounds in inhibiting glutamate release, confirming the significant role of NNDP in this context .

In another investigation focusing on neurodegenerative diseases, NNDP was explored for its potential effects on TDP-43 proteinopathies like amyotrophic lateral sclerosis (ALS). Although primarily recognized for its action on dopamine receptors, NNDP's influence on neuroinflammation pathways presents an avenue for further research into its therapeutic benefits beyond oncology .

Potential Therapeutic Applications

The dual action of NNDP as a dopamine receptor agonist and a glutamate release inhibitor positions it as a promising candidate for treating conditions associated with excessive glutamate signaling, such as:

- Cancer Pain Management : By inhibiting glutamate release from tumor cells, NNDP may alleviate CIBP.

- Neurodegenerative Disorders : Its potential to modulate neuroinflammatory responses could be beneficial in diseases like ALS.

Propiedades

IUPAC Name |

4-[2-(dipropylamino)ethyl]benzene-1,2-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2.BrH/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12;/h5-6,11,16-17H,3-4,7-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXMCYJNFHCJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CC(=C(C=C1)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474683 | |

| Record name | Dipropyldopamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65273-66-7 | |

| Record name | Dipropyldopamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.